molecular formula C21H25F3N2O2 B3479891 1-(2,4-dimethoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2,4-dimethoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3479891
M. Wt: 394.4 g/mol
InChI Key: RZTXSAWJNJJTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as TFMPP and is a piperazine derivative.

Mechanism of Action

The mechanism of action of TFMPP involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT1A and 5-HT2A receptors, which leads to the activation of downstream signaling pathways. This ultimately results in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It also has anxiogenic and hallucinogenic effects, which can be attributed to its interaction with serotonin receptors.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments. It is a potent and selective agonist for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its hallucinogenic effects can be a limitation for some experiments, as it may interfere with the interpretation of results.

Future Directions

There are several future directions for the study of TFMPP. One potential area of research is the development of novel drugs that target serotonin receptors for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TFMPP and its potential therapeutic applications.

Scientific Research Applications

TFMPP has been extensively studied for its potential applications in medical research. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2/c1-15-19(27-2)8-7-16(20(15)28-3)14-25-9-11-26(12-10-25)18-6-4-5-17(13-18)21(22,23)24/h4-8,13H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTXSAWJNJJTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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